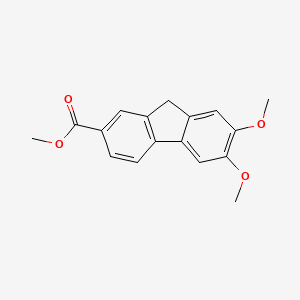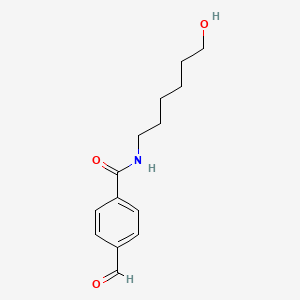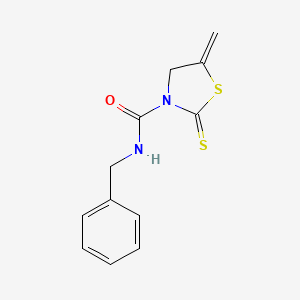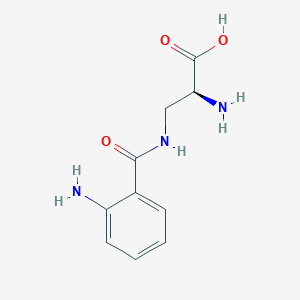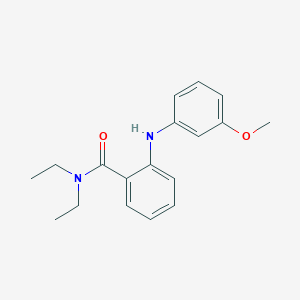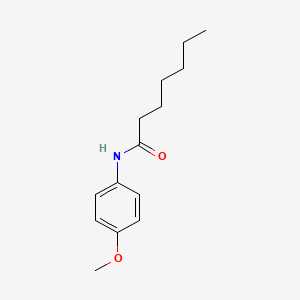
Heptanamide, N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, N-(4-methoxyphenyl)-, also known as N-(4-methoxyphenyl)heptanamide, is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The molecular formula of this compound is C14H21NO2, and it has a molecular weight of 235.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanamide, N-(4-methoxyphenyl)-, can be synthesized through the reaction of heptanoic acid with 4-methoxyaniline. The reaction typically involves the use of a coupling agent such as heptanoyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as toluene, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of Heptanamide, N-(4-methoxyphenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-(4-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of N-(4-methoxyphenyl)heptanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptanamide, N-(4-methoxyphenyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptanamide, N-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N-phenylheptanamide
- N-(4-methylphenyl)heptanamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
Heptanamide, N-(4-methoxyphenyl)-, is unique due to the presence of the methoxy group on the aromatic ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
512173-24-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)heptanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-7-14(16)15-12-8-10-13(17-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
XTNWJUNBWCNGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
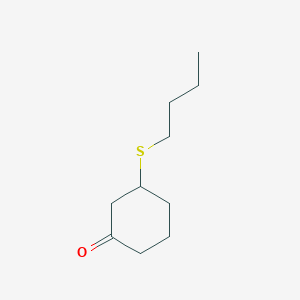
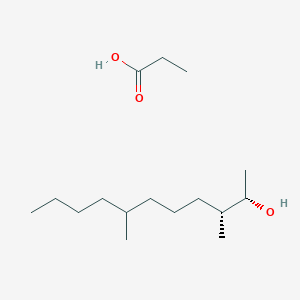
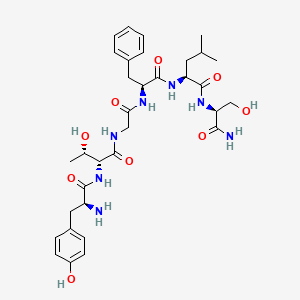
![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
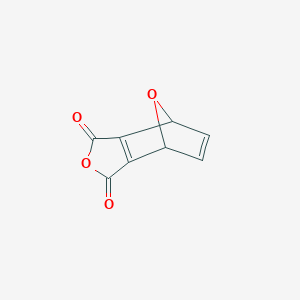
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
